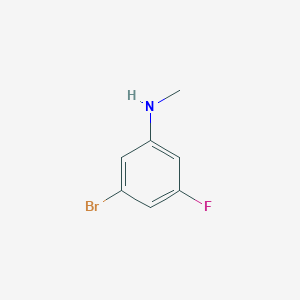

3-Bromo-5-fluoro-N-methylaniline

Descripción

Significance of Aryl Amines in Organic Synthesis and Industrial Applications

Aryl amines, or anilines, are fundamental components in the world of organic chemistry and hold significant industrial importance. fiveable.meevonik.com They are integral to the production of dyes, polymers, and pharmaceuticals. ontosight.airawsource.com In fact, a substantial portion of all aromatic amines are utilized in the manufacturing of dyes and pigments. ontosight.ai Their chemical versatility allows them to participate in a broad spectrum of reactions, making them indispensable intermediates for creating more complex molecules. fiveable.meamerigoscientific.com The amino group attached to the aromatic ring makes these compounds nucleophilic and allows for various chemical modifications. numberanalytics.com This reactivity is harnessed in numerous industrial processes, including the synthesis of polyurethanes, rubber processing chemicals, and pesticides. evonik.comknowde.com

Role of Halogenation in Modulating Electronic and Steric Properties of N-Methylanilines

The introduction of halogen atoms onto the N-methylaniline framework is a key strategy for fine-tuning the molecule's electronic and steric characteristics. Halogens, being electronegative, withdraw electron density from the aromatic ring, which can significantly alter the reactivity and basicity of the amino group. This electronic modulation is crucial for directing the course of subsequent chemical reactions and for influencing the binding interactions of the final product with biological targets. researchgate.net Furthermore, the size of the halogen atom (steric hindrance) can be strategically employed to control the regioselectivity of reactions, ensuring that subsequent chemical modifications occur at the desired positions on the molecule. nih.gov The controlled halogenation of N,N-dialkylaniline N-oxides, for instance, allows for selective para-bromination or ortho-chlorination. nih.gov

Overview of 3-Bromo-5-fluoro-N-methylaniline as a Key Molecular Scaffold

Within the diverse family of halogenated N-methylanilines, this compound has emerged as a particularly valuable molecular scaffold. This compound features a bromine atom and a fluorine atom positioned at the 3 and 5 positions of the N-methylaniline ring, respectively. This specific arrangement of halogens provides multiple reactive sites and imparts unique electronic properties, making it a highly sought-after intermediate in the synthesis of specialized chemicals. The presence of both bromine and fluorine allows for selective and sequential chemical transformations, offering chemists a high degree of control in building complex molecular architectures.

Chemical and Physical Properties of this compound

The utility of this compound as a synthetic building block is intrinsically linked to its distinct chemical and physical properties. A comprehensive understanding of these characteristics is essential for its effective application in research and development.

| Property | Value |

| Molecular Formula | C₇H₇BrFN |

| Molecular Weight | 204.04 g/mol |

| CAS Number | 1369880-72-7 |

This data is compiled from publicly available chemical databases and may vary slightly between different sources.

Synthesis of this compound

The preparation of this compound can be achieved through multi-step synthetic routes. A common strategy involves the methylation of a pre-functionalized aniline (B41778) derivative. For instance, a process could start with 3-bromo-5-fluoroaniline (B180217), which is then reacted with a methylating agent to introduce the methyl group onto the nitrogen atom. The synthesis of related halogen-substituted N-methylanilines often utilizes cost-effective and stable bases like potassium hydroxide (B78521) or sodium hydroxide, which can improve yield and purity, making the process suitable for large-scale production. google.com

Applications of this compound

The unique structural features of this compound make it a valuable precursor in various fields of chemical research and development.

Building Block in Medicinal Chemistry

In the pharmaceutical industry, the precise architecture of a molecule is paramount to its biological activity. This compound serves as a key intermediate in the synthesis of novel therapeutic agents. echemi.com The bromine and fluorine atoms can be selectively functionalized to introduce different chemical moieties, allowing for the systematic exploration of a compound's structure-activity relationship (SAR). For example, related halogenated anilines have been used in the synthesis of inhibitors for enzymes like Bruton's tyrosine kinase (BTK), which is a target for treating autoimmune diseases and B-cell malignancies. chemicalbook.com

Synthesis of Advanced Materials

The field of materials science leverages the unique properties of organic molecules to create novel materials with tailored functionalities. The electronic properties conferred by the bromo and fluoro substituents in this compound make it a candidate for the synthesis of organic electronic materials. For instance, N-methylaniline itself can be electropolymerized to form poly(N-methylaniline) (PNMA), a conductive polymer. The inclusion of halogens can further modify the electronic bandgap and conductivity of such polymers.

Research Chemical

As a research chemical, this compound provides a versatile platform for academic and industrial laboratories to explore new chemical reactions and synthesize novel compounds. Its multiple reactive sites allow for a wide range of chemical transformations, including cross-coupling reactions at the bromine position and nucleophilic aromatic substitution. This versatility enables the creation of diverse molecular libraries for screening in various applications.

Structure

3D Structure

Propiedades

IUPAC Name |

3-bromo-5-fluoro-N-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFN/c1-10-7-3-5(8)2-6(9)4-7/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQTASYLCRXVLTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=CC(=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 3 Bromo 5 Fluoro N Methylaniline

Advanced Mechanistic Concepts

The reactivity of 3-bromo-5-fluoro-N-methylaniline is governed by the electronic properties of its substituents and the specific reaction conditions employed. Understanding the intricate details of reaction mechanisms, such as proton transfer pathways and the influence of the solvent, is crucial for optimizing synthetic protocols and achieving desired chemical transformations.

Proton transfer is a fundamental step in many catalyzed reactions involving anilines and their derivatives. youtube.commasterorganicchemistry.com In the context of reactions with this compound, proton transfer events are critical in steps such as the activation of reactants, the formation of intermediates, and the regeneration of catalysts.

In catalyzed N-alkylation reactions, a common transformation for anilines, the mechanism often involves a "borrowing hydrogen" or "hydrogen autotransfer" strategy. rsc.org In these processes, a catalyst, typically a transition metal complex, facilitates the temporary removal of hydrogen from an alcohol, which then reacts with the aniline (B41778). The catalyst later returns the hydrogen to an intermediate species.

A proposed general mechanism for the N-alkylation of anilines with alcohols catalyzed by an iridium complex involves several key steps where proton transfers are implicit:

Alcohol Dehydrogenation: The catalyst oxidizes the alcohol to an aldehyde, releasing a hydride species.

Imine Formation: The aniline derivative reacts with the aldehyde to form an imine intermediate. This step involves the transfer of protons, often facilitated by the reaction medium or the catalyst itself.

Imine Hydrogenation: The catalyst transfers the hydride back to the imine, resulting in the N-alkylated aniline product. rsc.org

The specific role of the catalyst can be multifaceted. In some iridium-catalyzed systems, it is proposed that an iridium-amido species is formed in a basic medium. This species then acts as a nucleophile, attacking the aldehyde. rsc.org The subsequent steps involve protonolysis to release the hemiaminal, which then dehydrates to the imine.

The efficiency of these proton transfer steps can be influenced by the acidity of the N-H proton in the aniline derivative, which is in turn affected by the electronic nature of the substituents on the aromatic ring. The electron-withdrawing bromo and fluoro groups in this compound are expected to increase the acidity of the N-H proton compared to unsubstituted aniline, potentially influencing the rates of proton transfer and subsequent reaction steps.

A simplified representation of potential proton transfer events in a catalyzed reaction is depicted in the table below.

| Step | Description | Role of Proton Transfer |

| 1 | Catalyst Activation | Proton exchange with the catalyst or solvent to generate the active catalytic species. |

| 2 | Substrate Activation | Deprotonation of the N-H group of this compound to enhance its nucleophilicity. |

| 3 | Intermediate Formation | Protonation/deprotonation steps to facilitate the formation of key intermediates like imines. |

| 4 | Product Formation | Protonation of the final intermediate to yield the neutral product. |

| 5 | Catalyst Regeneration | Proton transfer to regenerate the catalyst for the next cycle. |

This table represents a generalized sequence and the specific proton transfer events can vary significantly depending on the catalyst and reaction conditions.

The choice of solvent can have a profound impact on the rates and outcomes of chemical reactions involving this compound. Solvents can influence reaction rates through the solvation of reactants, intermediates, and transition states, thereby altering their relative energies. libretexts.org

The general trend for solvent effects in SNAr reactions is that polar aprotic solvents are often superior to polar protic solvents. miami.edu

Polar Protic Solvents (e.g., water, alcohols) can form strong hydrogen bonds with anionic nucleophiles. This solvation stabilizes the nucleophile in its ground state, increasing the activation energy required for it to attack the aromatic ring and thus slowing down the reaction. libretexts.org

Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile) can solvate cations effectively but are less capable of solvating anions. This leaves the nucleophile in a more reactive, "naked" state, leading to a faster reaction rate. nih.gov

The table below illustrates the hypothetical relative reaction rates for a nucleophilic substitution reaction of this compound in different solvent types.

| Solvent Type | Example Solvents | Expected Relative Rate | Rationale |

| Polar Aprotic | DMSO, DMF | Fast | Poor solvation of the anionic nucleophile, leading to higher reactivity. Good stabilization of the Meisenheimer complex. nih.gov |

| Polar Protic | Water, Ethanol (B145695) | Slow | Strong solvation of the anionic nucleophile via hydrogen bonding, reducing its nucleophilicity. libretexts.org |

| Nonpolar | Toluene, Hexane | Very Slow | Poor solubility of ionic reactants and poor stabilization of the charged transition state and intermediate. |

This table provides a qualitative prediction based on general principles of solvent effects in nucleophilic aromatic substitution reactions.

Furthermore, in reactions where the leaving group's departure is part of the rate-determining step, hydrogen-bonding donor solvents can sometimes accelerate the reaction by assisting in the departure of the leaving group. rsc.org For this compound, both bromo and fluoro substituents could potentially act as leaving groups depending on the reaction conditions. The high electronegativity of fluorine generally makes the carbon it is attached to highly electrophilic, which can enhance the rate of nucleophilic attack. youtube.com

No Publicly Available Theoretical and Computational Studies Found for this compound

Despite extensive searches of scientific literature and computational chemistry databases, no specific theoretical and computational studies focusing on the chemical compound this compound were found in the public domain.

A comprehensive investigation was undertaken to locate research articles and data pertaining to the quantum chemical investigations, molecular structure, electronic properties, and reactivity of this compound. This included targeted searches for:

Density Functional Theory (DFT) calculations for optimized geometries.

Ab initio methods for electronic structure determination.

Analyses of Frontier Molecular Orbitals (HOMO-LUMO).

Studies on electron density distribution and delocalization phenomena.

Determinations of the HOMO-LUMO energy gap and its implications for chemical reactivity.

Calculations of reactivity descriptors from quantum chemical parameters.

The search encompassed a wide range of academic and chemical data repositories. However, these efforts did not yield any publications or datasets specifically detailing the theoretical and computational characterization of this compound.

While computational studies exist for structurally related compounds, the strict requirement to focus solely on this compound prevents the inclusion of such data as it would not be scientifically accurate for the target molecule. The subtle interplay of the bromo, fluoro, and N-methyl substituents on the aniline ring system necessitates specific calculations to determine its unique electronic and structural properties.

Therefore, the detailed theoretical and computational analysis as outlined in the requested article structure cannot be provided at this time due to the absence of the necessary foundational research.

Theoretical and Computational Studies of 3 Bromo 5 Fluoro N Methylaniline

Reactivity Descriptors from Quantum Chemical Parameters

Chemical Hardness and Softness Indices

Chemical hardness (η) and softness (S) are derived from the ionization energy and electron affinity, providing a measure of the molecule's resistance to change in its electron distribution.

Chemical Hardness (η) is defined as half the difference between the ionization energy and electron affinity: η = (I - A) / 2. Hard molecules have a large energy gap between their HOMO and LUMO, indicating higher stability and lower reactivity. researchgate.net

Chemical Softness (S) is the reciprocal of hardness (S = 1/η). Soft molecules are more polarizable and chemically more reactive. researchgate.net

The significant electronegativity of the fluorine and bromine atoms in 3-Bromo-5-fluoro-N-methylaniline would likely result in a relatively large HOMO-LUMO gap, classifying it as a moderately "hard" molecule.

Table 2: Calculated Hardness and Softness Indices (Illustrative)

| Index | Formula | Significance |

|---|---|---|

| Hardness (η) | η = (I - A) / 2 | Resistance to charge transfer. |

Note: This table is illustrative of the data that would be generated in a computational study.

Nucleophilicity and Electrophilicity Indices

The electrophilicity index (ω), a concept introduced by Parr, helps to quantify the ability of a species to accept electrons. It is calculated using the chemical potential (μ) and hardness (η).

Chemical Potential (μ) is defined as μ = -(I + A) / 2. It measures the escaping tendency of electrons from a system.

Electrophilicity Index (ω) is given by ω = μ² / (2η). A higher electrophilicity index indicates a greater capacity to act as an electrophile. Halogen substitution is known to decrease the electrophilicity index in some contexts. chemrxiv.org

Nucleophilicity (ε) can be considered as the inverse of the electrophilicity index (ε = 1/ω).

For this compound, the electron-withdrawing nature of the halogen substituents would make the aromatic ring electron-deficient, suggesting it can act as an electrophile in certain reactions.

Molecular Electrostatic Potential (MESP) Analysis

Molecular Electrostatic Potential (MESP) analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.net The MESP map displays regions of negative potential (electron-rich, in red) and positive potential (electron-poor, in blue).

In this compound:

Negative Regions (Nucleophilic Sites) : The most negative potential is expected to be localized around the nitrogen atom of the amino group and the fluorine atom due to their high electronegativity. These sites are prone to electrophilic attack.

Positive Regions (Electrophilic Sites) : Positive potential is anticipated around the hydrogen atoms of the amino group and the methyl group. The aromatic ring, influenced by the electron-withdrawing halogens, would also exhibit electrophilic character.

Spectroscopic Property Predictions and Interpretations

Computational methods are widely used to simulate and help interpret experimental spectra, providing a deeper understanding of the molecule's vibrational and electronic properties.

Theoretical Vibrational Analysis (FT-IR, FT-Raman)

Theoretical vibrational frequencies are calculated using DFT, typically with the B3LYP functional. researchgate.netnih.gov The calculated wavenumbers are often scaled to correct for anharmonicity and computational approximations, allowing for a direct comparison with experimental FT-IR and FT-Raman spectra. A complete assignment of vibrational modes can be achieved using Potential Energy Distribution (PED) analysis.

Key expected vibrational modes for this compound include:

N-H Stretching : A characteristic band in the FT-IR spectrum, typically appearing in the 3300-3500 cm⁻¹ region.

C-H Stretching : Aromatic and methyl C-H stretches are expected in the 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹ regions, respectively.

C=C Stretching : Aromatic ring vibrations typically appear in the 1400-1600 cm⁻¹ range.

C-N Stretching : This vibration is expected in the 1250-1360 cm⁻¹ region.

C-F and C-Br Stretching : These bands are expected at lower frequencies, typically in the 1000-1400 cm⁻¹ (C-F) and 500-600 cm⁻¹ (C-Br) regions.

Table 3: Illustrative Vibrational Mode Assignments

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectrum |

|---|---|---|

| N-H Stretch | 3300 - 3500 | FT-IR |

| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, FT-Raman |

| Methyl C-H Stretch | 2850 - 2960 | FT-IR, FT-Raman |

| C=C Ring Stretch | 1400 - 1600 | FT-IR, FT-Raman |

| C-N Stretch | 1250 - 1360 | FT-IR |

| C-F Stretch | 1000 - 1400 | FT-IR |

Note: This table provides a general guide to expected vibrational frequencies.

NMR Chemical Shift Predictions (¹H, ¹³C) by GIAO Method

The Gauge-Including Atomic Orbital (GIAO) method is a common and reliable approach for calculating theoretical NMR chemical shifts. researchgate.net These calculations, when referenced against a standard like Tetramethylsilane (TMS), can accurately predict experimental ¹H and ¹³C NMR spectra.

¹H NMR : The chemical shifts of the aromatic protons would be influenced by the positions of the bromo, fluoro, and N-methylamino groups. The N-H proton and the methyl protons would also show characteristic signals.

¹³C NMR : The chemical shifts of the carbon atoms in the aromatic ring are highly sensitive to the attached substituents. The carbon bonded to fluorine (C-F) and the carbon bonded to bromine (C-Br) would show significant shifts due to strong inductive and resonance effects. DFT calculations can confirm the assignments of these signals. nih.gov

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-methylaniline |

| 4-chloro-N-methylaniline |

| 3-Bromo-2-fluoro-5-methylaniline |

Electronic Absorption Spectra (TDDFT)

The electronic absorption spectrum of a molecule provides crucial information about its electronic transitions. Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for predicting these spectra. For this compound, a TD-DFT calculation would reveal the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands.

The electronic transitions in aniline (B41778) derivatives are typically of the π → π* and n → π* types. The N-methyl group acts as an electron-donating group (auxochrome), while the bromine and fluorine atoms are electron-withdrawing groups (chromophores) due to their electronegativity, but can also participate in resonance. The positions of these substituents on the benzene (B151609) ring will significantly influence the energy of the molecular orbitals and, consequently, the absorption spectrum.

Based on studies of other halogenated anilines, the main absorption bands of this compound in the UV-Vis region are expected to be influenced by the interplay of the inductive and resonance effects of the substituents. While specific values are not available, a hypothetical TD-DFT calculation could yield results similar to those presented in Table 1.

Table 1: Hypothetical TD-DFT Calculated Electronic Absorption Data for this compound

| Transition | Wavelength (λmax) (nm) | Oscillator Strength (f) |

|---|---|---|

| S0 → S1 | 310 | 0.045 |

| S0 → S2 | 275 | 0.120 |

| S0 → S3 | 240 | 0.850 |

This data is illustrative and based on general trends for substituted anilines.

Solvent Effects on Molecular Properties and Reactivity (e.g., Polarized Continuum Model)

The properties and reactivity of a molecule can be significantly altered by its solvent environment. The Polarized Continuum Model (PCM) is a widely used computational method to simulate these solvent effects. In PCM, the solvent is treated as a continuous dielectric medium that polarizes in response to the solute's charge distribution.

For this compound, increasing the polarity of the solvent is expected to influence its electronic properties, such as the dipole moment and the energies of the frontier molecular orbitals (HOMO and LUMO). Generally, polar solvents tend to stabilize the ground state and excited states differently, which can lead to a shift in the absorption spectra (solvatochromism). Studies on other anilines have shown that the direction of this shift (to longer or shorter wavelengths) depends on the change in the dipole moment upon electronic excitation. d-nb.infonih.gov

The reactivity of this compound, for instance in nucleophilic substitution reactions, would also be solvent-dependent. d-nb.infonih.gov The ability of the solvent to stabilize charged intermediates or transition states plays a critical role in the reaction kinetics. For example, polar protic solvents can form hydrogen bonds with the amine group, affecting its nucleophilicity. d-nb.infonih.gov

Investigations into Non-Linear Optical (NLO) Properties

Molecules with large hyperpolarizabilities are of great interest for applications in non-linear optics (NLO). Theoretical calculations are instrumental in predicting the NLO properties of new materials. Aniline derivatives, with their electron donor (amine) and acceptor groups connected by a π-conjugated system, are promising candidates for NLO materials.

The first hyperpolarizability (β) is a measure of the second-order NLO response of a molecule. Its value can be dependent on the frequency of the incident light. Time-dependent DFT (TD-DFT) can be employed to calculate these frequency-dependent hyperpolarizabilities. For this compound, the substituents' electronic nature and positions will be determinantal to the magnitude of β. The N-methyl group serves as a donor, while the electronegative halogens act as acceptors, creating a push-pull system that can enhance the NLO response.

The NLO activity of a molecule is intimately linked to its electronic structure. A small energy gap between the HOMO and LUMO often correlates with a larger hyperpolarizability. The charge transfer between the donor and acceptor groups upon excitation is a key factor. In this compound, the charge transfer would occur from the N-methylaniline moiety towards the halogen-substituted parts of the ring. The extent of this charge transfer, and thus the NLO response, is modulated by the specific arrangement of the bromo and fluoro substituents. Theoretical studies on a variety of substituted anilines have established that the strategic placement of donor and acceptor groups can significantly enhance the first hyperpolarizability. mq.edu.au

To illustrate the kind of data generated in such studies, Table 2 presents hypothetical NLO properties for this compound, drawing on general values for similar compounds.

Table 2: Hypothetical Calculated NLO Properties for this compound

| Property | Value |

|---|---|

| Dipole Moment (μ) (Debye) | 3.5 |

| Average Polarizability (α) (a.u.) | 120 |

| First Hyperpolarizability (β) (a.u.) | 850 |

This data is illustrative and based on general trends for substituted anilines.

Advanced Applications of 3 Bromo 5 Fluoro N Methylaniline in Specialized Chemical Fields

Medicinal Chemistry and Pharmaceutical Research

In the landscape of drug discovery and development, the demand for novel molecular scaffolds that can be readily modified to generate libraries of potential drug candidates is immense. Substituted anilines are a cornerstone of medicinal chemistry, forming the core of numerous approved drugs. 3-Bromo-5-fluoro-N-methylaniline emerges as a particularly valuable reagent due to the orthogonal reactivity of its functional groups, which allows for selective and stepwise chemical modifications.

This compound is considered a privileged scaffold in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets, thus serving as a fertile starting point for the development of a wide range of APIs. The utility of this compound stems from the distinct chemical reactivity of its three key features: the aniline (B41778) amine, the bromine atom, and the fluorine atom.

The N-methylaniline core is a common structural motif in many APIs. The secondary amine can act as a hydrogen bond donor or acceptor and provides a site for further functionalization. The bromine atom is particularly useful for introducing molecular diversity. It serves as a reactive handle for various metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, allowing for the attachment of a wide array of aryl, alkyl, or other organic fragments.

The fluorine atom, positioned meta to the bromo and amino groups, significantly influences the molecule's physicochemical properties. Fluorine substitution is a well-established strategy in drug design to enhance metabolic stability, improve binding affinity to target proteins by participating in hydrogen bonds or dipole interactions, and increase membrane permeability. In some syntheses, the fluorine can also act as a site for nucleophilic aromatic substitution. This multi-functional nature allows chemists to use this compound as a versatile building block to construct complex APIs with tailored properties.

Structure-Activity Relationship (SAR) studies are fundamental to the process of optimizing a lead compound into a viable drug candidate. The defined substitution pattern of this compound makes it an ideal substrate for systematic SAR exploration. Medicinal chemists can independently or concurrently modify the three key positions on the aniline ring to probe the chemical space around a biological target.

For instance, the bromine atom can be replaced with a multitude of different groups through cross-coupling chemistry to determine which substituents enhance potency or selectivity. The N-methyl group can be de-methylated, replaced with other alkyl groups, or incorporated into a heterocyclic ring system to investigate the steric and electronic requirements of the binding pocket. The fluorine atom's role can be assessed by comparing the activity of the fluorinated compound with its non-fluorinated analog.

A study on bisquinoline derivatives connected by a 4-oxy-3-fluoroaniline moiety demonstrated that halogen substitutions on an associated phenyl ring were favorable for antitumor activity, highlighting how such modifications, enabled by scaffolds like this, are crucial for optimizing biological effect. nih.gov This systematic approach of generating analogues and assaying their biological activity allows researchers to build a comprehensive understanding of the SAR, guiding the rational design of more effective and safer medicines.

The true value of this compound is realized in its application to synthesize molecules with specific biological functions. Its structural features make it a precursor for a range of complex therapeutic agents, from enzyme modulators to advanced prodrugs.

Sirtuin 6 (SIRT6) is an NAD+-dependent protein deacetylase that plays a critical role in regulating genomic stability, DNA repair, metabolism, and inflammation. Due to its function in suppressing tumor formation, SIRT6 has emerged as a promising target for cancer therapy. Small-molecule activators of SIRT6 are sought after as potential anticancer agents.

A structurally related compound, 5-Bromo-4-fluoro-2-methylaniline, is a key intermediate in the synthesis of a class of potent SIRT6 activators known as MDL compounds. These activators bind to an allosteric site on the SIRT6 enzyme, enhancing its deacetylase activity and leading to reduced levels of acetylated histones in cancer cells. Given its close structural similarity, this compound is an analogous and highly valuable building block for the synthesis of novel SIRT6 activators. The bromo-fluoro-aniline core can be incorporated into scaffolds designed to mimic the MDL compounds, with the N-methyl group offering an additional point of modification to fine-tune the molecule's interaction with the SIRT6 enzyme.

Table 1: Overview of Sirtuin 6 (SIRT6) and its Modulators

| Feature | Description |

| Enzyme Class | NAD+-dependent protein deacetylase (Class III HDAC) |

| Key Functions | Tumor suppression, DNA repair, regulation of glucose homeostasis, anti-inflammatory |

| Role in Cancer | Acts as a tumor suppressor by deacetylating histone H3 at specific lysine (B10760008) residues (H3K9ac, H3K56ac), regulating gene expression and maintaining genomic stability. |

| Activator Mechanism | Small molecules can bind to an allosteric site, increasing the enzyme's catalytic efficiency for deacetylation. |

| Example Activators | MDL-800, MDL-801 (Synthesized from a bromo-fluoro-aniline precursor) |

| Therapeutic Goal | To enhance SIRT6's natural tumor-suppressive functions, leading to decreased cancer cell proliferation and survival. |

Tuberculosis, caused by Mycobacterium tuberculosis, remains a major global health threat, and the rise of multidrug-resistant strains necessitates the development of new antibiotics. Fluoroquinolones are a class of synthetic broad-spectrum antibiotics that are crucial second-line drugs for treating tuberculosis. google.com The core structure of these drugs is the quinolone ring system, which is often synthesized through reactions involving substituted anilines. nih.govmdpi.comrsc.org

The synthesis of the quinolone core frequently involves the cyclization of an aniline derivative with a β-ketoester or a similar substrate. mdpi.com this compound is a prime candidate as a starting material for novel fluoroquinolones. The fluorine atom at position 5 of the aniline would become the critical C-6 fluorine of the resulting fluoroquinolone, a substitution known to be vital for antibacterial activity. nih.gov The bromine atom at the 3-position would translate to the C-8 position of the quinolone, providing a handle for further modification to enhance potency or alter the pharmacokinetic profile. Therefore, this compound serves as a strategic precursor for building new quinolone-based antimycobacterial agents designed to combat resistant infections. google.com

A prodrug is an inactive or less active medication that is metabolized into its active form within the body. This strategy is often employed to improve drug delivery, enhance bioavailability, and reduce off-target toxicity. nih.govnih.gov The N-methylaniline moiety of this compound can be incorporated into a larger molecular design as part of a prodrug. For example, the amine group can be part of a bioreductive prodrug, where an N-oxide form is used to mask the amine's charge and reduce its toxicity. nih.gov This prodrug can then be selectively reduced to the active amine in the hypoxic (low oxygen) environment characteristic of many solid tumors. nih.gov

While this compound itself is not a DNA-interactive agent, it is a fundamental building block for molecules that are. The ultimate biological activity of drugs derived from this scaffold often involves interaction with DNA or its associated proteins. For instance, fluoroquinolones synthesized from this aniline exert their antibacterial effect by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication. nih.gov In other contexts, aniline derivatives are part of larger structures that act as DNA intercalating agents, which slide between the base pairs of the DNA helix and disrupt its function. nih.gov Therefore, the aniline scaffold serves to correctly orient the pharmacologically active portions of the molecule to enable these critical interactions with DNA or related enzymatic machinery.

Application as Intermediate for Anticancer Drugs

While direct evidence of this compound being a key intermediate in currently marketed anticancer drugs is not prevalent in publicly accessible research, its structural motifs are present in numerous compounds investigated for their therapeutic potential. The fluorinated and brominated aniline core is a common feature in the design of kinase inhibitors and other targeted cancer therapies.

Research into compounds with similar structures, such as 3-bromo-5-trifluoromethylaniline, highlights the importance of this class of molecules as intermediates for novel anticancer medicines. google.com The introduction of fluorine and bromine atoms can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to target proteins, which are critical factors in drug design. google.com For instance, derivatives of bromo-fluoro-methylaniline have been explored as precursors for enzyme inhibitors that could disrupt the proliferation of cancer cells.

Furthermore, studies on other substituted anilines, such as 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, have demonstrated significant anticancer activity. nih.gov These findings underscore the potential of the bromoaniline scaffold, a core component of this compound, in the development of new cancer therapeutics. The synthesis of various halogen-substituted N-methylanilines is a subject of interest in medicinal chemistry, with a focus on creating novel structures for drug discovery.

Agrochemical Development

The unique substitution pattern of this compound makes it a valuable synthon in the creation of novel agrochemicals, including herbicides and insecticides.

Components in Insecticide Formulations

The incorporation of fluorine and bromine atoms into insecticide molecules is a common strategy to enhance their efficacy and metabolic stability. While specific insecticide formulations containing this compound are not widely publicized, the use of halogenated anilines as building blocks in pesticide development is a well-established practice. These compounds can be precursors to active ingredients that target the nervous system or other vital physiological processes in insects.

Mechanisms of Action of Agrochemical Derivatives (e.g., Ryanodine (B192298) Receptor Ligands, Chitin (B13524) Biosynthesis Inhibitors)

Derivatives of halogenated anilines can be designed to act on specific molecular targets within pests. Two important mechanisms of action for modern insecticides are the modulation of ryanodine receptors and the inhibition of chitin biosynthesis.

Ryanodine Receptor Ligands: Ryanodine receptors are calcium channels in muscle and nerve cells that are crucial for insect muscle function. Certain insecticides act as ligands for these receptors, causing uncontrolled calcium release and leading to paralysis and death of the insect. The structural features of this compound could be incorporated into novel molecules designed to bind to and disrupt the function of these receptors.

Chitin Biosynthesis Inhibitors: Chitin is a vital component of the insect exoskeleton. Inhibiting its synthesis disrupts the molting process, leading to mortality. The development of new chitin biosynthesis inhibitors is an active area of research, and halogenated anilines can serve as foundational structures for creating molecules that interfere with the enzymes involved in the chitin production pathway.

Materials Science and Advanced Functional Materials

The reactivity of the amine and the presence of halogen substituents make this compound an interesting candidate for the synthesis of advanced functional materials.

Building Blocks for Polymers and Resins

The amine group of this compound can readily participate in polymerization reactions, such as polycondensation, to form a variety of polymers and resins. The incorporation of bromine and fluorine atoms into the polymer backbone can impart desirable properties such as:

Flame Retardancy: Brominated compounds are well-known for their flame-retardant properties.

Thermal Stability: The strong carbon-fluorine bond can enhance the thermal stability of the resulting polymer.

Chemical Resistance: Fluorinated polymers often exhibit high resistance to chemical attack.

Low Surface Energy: The presence of fluorine can lead to materials with low surface energy, resulting in properties like hydrophobicity and oleophobicity.

While specific research detailing the synthesis of polymers and resins directly from this compound is not extensively documented, the principles of polymer chemistry suggest its potential utility in creating materials with unique and valuable characteristics for applications in electronics, coatings, and high-performance plastics.

Role in Liquid Crystal Formulations

There is no specific information available in the searched scientific literature or patents that details the use of this compound in liquid crystal formulations. While fluorinated anilines are known to be used in the synthesis of liquid crystals to modify their physical properties, no examples specifically utilizing this compound have been found.

Photochromic Materials Derived from N-Methylaniline Scaffolds

No research has been identified that describes the synthesis or properties of photochromic materials derived specifically from a this compound scaffold. The field of photochromic materials is extensive, but the role of this particular compound has not been documented in available sources.

Dyestuff and Pigment Industries

Substituted anilines are fundamental precursors in the synthesis of azo dyes and pigments. mdpi.comnih.gov The diazotization of an aromatic amine followed by coupling with a suitable partner is a standard method for producing a wide range of colors. nih.govresearchgate.netresearchgate.net While it is chemically plausible that this compound could serve as a precursor in such syntheses, no specific examples of dyes or pigments derived from it are reported in the available literature. The properties of such hypothetical colorants would be influenced by the electronic effects of the bromo and fluoro substituents.

Catalysis and Ligand Design

Future Research Directions and Emerging Trends

Development of Novel Synthetic Routes with Enhanced Sustainability

The future of chemical manufacturing hinges on the development of sustainable and green synthetic methodologies. For a compound like 3-Bromo-5-fluoro-N-methylaniline, moving away from traditional synthetic pathways that may involve hazardous reagents, harsh conditions, and significant waste generation is a primary goal. Research is now trending towards processes that are more efficient, safer, and have a lower environmental footprint.

Key areas of focus include:

Catalytic Systems: The exploration of novel catalysts to improve reaction efficiency and selectivity is crucial. This includes developing transition-metal-free catalytic systems to avoid concerns related to toxicity and environmental impact from residual metal contaminants in the final products. acs.org

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for process automation and scalability.

Alternative Solvents: The use of greener solvents, such as supercritical fluids, ionic liquids, or bio-based solvents, can drastically reduce the environmental impact of the synthesis.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. rsc.org

Table 1: Comparison of Synthetic Approaches

| Feature | Traditional Synthesis (Hypothetical) | Proposed Sustainable Routes |

|---|---|---|

| Catalysts | Stoichiometric reagents, heavy metals | Metal-free catalysts acs.org, biocatalysts, recyclable catalysts |

| Solvents | Volatile organic compounds (VOCs) | Water, supercritical CO₂, ionic liquids, bio-solvents |

| Energy Input | High temperatures, prolonged reaction times | Microwave-assisted synthesis, photochemistry, flow reactors |

| Byproducts | Significant waste streams, halogenated waste | Minimal byproducts, high atom economy acs.org |

| Overall Goal | Product yield | High yield with minimal environmental impact |

Future synthetic strategies will likely focus on one-pot reactions that combine multiple steps, reducing the need for intermediate purification and minimizing waste. rsc.org

Computational Design and In Silico Screening for New Applications

Computational chemistry and in silico screening are powerful tools for accelerating the discovery of new applications for chemical compounds, saving significant time and resources compared to traditional experimental screening. For this compound, these methods can predict its potential biological activities and material properties, guiding further experimental work.

Emerging trends in this area include:

Molecular Docking: This technique predicts the binding orientation and affinity of a molecule to a specific biological target, such as a protein or enzyme. It could be used to screen this compound and its virtual derivatives against libraries of therapeutic targets.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov By analyzing a series of related aniline (B41778) derivatives, a QSAR model could predict the activity of new, unsynthesized analogs.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of a molecule over time, providing insights into its conformational flexibility and its interactions with its environment, which is crucial for understanding its function at a molecular level.

Table 2: In Silico Tools and Their Potential Applications

| Computational Tool | Application for this compound | Research Objective |

|---|---|---|

| Molecular Docking | Screening against kinase, protease, or receptor binding sites. | Identify potential therapeutic targets for cancer, inflammation, or infectious diseases. |

| QSAR | Predicting toxicity, ADME properties, or biological activity based on structural features. | Optimize the chemical structure for desired biological or physical properties. nih.gov |

| Density Functional Theory (DFT) | Calculating electronic properties like HOMO/LUMO energies, charge distribution. | Predict reactivity and suitability for applications in organic electronics or as a material component. mdpi.com |

| MD Simulations | Simulating the interaction of the compound with a cell membrane or a polymer matrix. | Understand bioavailability or compatibility in a material blend. |

These computational approaches will enable a more rational and targeted design of new molecules based on the this compound scaffold.

Expansion of Structure-Activity Relationship Studies for Therapeutic Targets

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how a molecule's chemical structure correlates with its biological activity. For this compound, a systematic exploration of its SAR is a key future direction for identifying novel therapeutic agents.

Future SAR studies would involve synthesizing and testing a library of analogs to probe the importance of each structural feature:

Halogen Substitution: The type, number, and position of halogen atoms can significantly impact a molecule's binding affinity, lipophilicity, and metabolic stability. Studies would explore replacing the bromine with chlorine or iodine, or shifting the positions of the fluoro and bromo groups.

N-Alkylation: The N-methyl group can be replaced with other alkyl or aryl groups to probe the steric and electronic requirements of the binding pocket of a target protein.

Aromatic Ring Substitution: Adding other functional groups to the phenyl ring can modulate the molecule's properties and introduce new interaction points with a biological target.

The goal of these studies is to build a comprehensive map of how structural modifications affect a desired biological outcome, such as inhibiting a specific enzyme or activating a cellular receptor. nih.gov This knowledge is essential for the iterative process of lead optimization in drug discovery.

Exploration of Advanced Materials with Tunable Properties

The unique electronic properties of halogenated aromatic compounds make them attractive building blocks for advanced materials. The presence of both an electron-withdrawing bromine atom and a highly electronegative fluorine atom on the aniline ring of this compound, combined with the reactive amine group, suggests its potential utility in materials science.

Future research in this area could focus on:

Organic Electronics: Incorporating this aniline derivative into the structure of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs) could be explored to tune their electronic properties.

Functional Polymers: The compound can be used as a monomer or a functional additive in the synthesis of polymers with specific properties, such as enhanced thermal stability, flame retardancy, or altered refractive indices.

Sensors: The aniline moiety could be functionalized to create a chemosensor capable of detecting specific analytes through changes in its optical or electronic properties. Dihalogenated anilines, for instance, serve as building blocks for compounds that activate specific enzymes, a principle that could be adapted for sensor development. ossila.com

The ability to tune the properties of these materials by modifying the chemical structure of the aniline building block is a significant advantage that warrants further investigation.

Environmental Impact Assessments of Synthesis and Application

As with any synthetic chemical, a thorough assessment of the environmental impact of this compound is essential. Halogenated anilines, as a class, are known to have potential ecotoxicological effects, making this a critical area for future research. mdpi.com

Key aspects that require investigation include:

Biodegradability: Studies are needed to determine the persistence of this compound in soil and aquatic environments and to identify potential biodegradation pathways.

Toxicity: The toxicity of the compound and its potential degradation products towards a range of organisms, including microbes, algae, invertebrates (like earthworms), and fish, needs to be evaluated. researchgate.net

Bioaccumulation Potential: The compound's lipophilicity should be assessed to determine its potential to accumulate in the tissues of living organisms.

Formation of Disinfection Byproducts: Anilines can be precursors to the formation of potentially harmful disinfection byproducts (DBPs) during water treatment processes like chlorination. acs.orgnih.gov Research is needed to understand if this compound poses a similar risk.

A comprehensive life cycle assessment (LCA) would provide a holistic view of the environmental footprint of the compound, from its synthesis to its final disposal or degradation. This data is crucial for ensuring its safe and sustainable use in any future application.

Q & A

Basic: What are the standard synthetic routes for preparing 3-Bromo-5-fluoro-N-methylaniline, and how are intermediates characterized?

Answer:

The synthesis typically involves sequential functionalization of aniline derivatives. A common approach includes:

Halogenation : Bromination/fluorination of N-methylaniline precursors using reagents like N-bromosuccinimide (NBS) or Selectfluor under controlled conditions (e.g., anhydrous DMF, 0–25°C) .

Protection/Deprotection : Use of Boc groups to protect the amine during halogenation steps, followed by acidic deprotection .

Characterization : Intermediates are validated via LC-MS (for molecular weight confirmation) and H/C NMR (to verify substitution patterns). For example, the presence of a singlet in H NMR at δ 2.8–3.1 ppm confirms N-methylation .

Advanced: How can computational methods predict the regioselectivity of electrophilic substitution in this compound?

Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electronic effects of substituents:

- Bromine acts as a deactivating, meta-directing group due to its inductive electron-withdrawing effect.

- Fluorine is weakly deactivating but ortho/para-directing via resonance.

- N-Methyl activates the ring, favoring substitution at positions least sterically hindered.

These competing effects are analyzed using Fukui indices to identify reactive sites. Experimental validation via nitration or sulfonation reactions can resolve contradictions between computational predictions and observed regioselectivity .

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

Answer:

- NMR Spectroscopy :

- H NMR: Aromatic protons appear as doublets (J = 8–10 Hz) due to coupling with fluorine.

- F NMR: A singlet near δ -110 to -120 ppm confirms the fluorine environment.

- High-Resolution Mass Spectrometry (HRMS) : Exact mass matching within 3 ppm error validates the molecular formula (CHBrFN).

- Infrared (IR) : Stretching frequencies for N-H (3300–3500 cm) and C-Br (500–600 cm) confirm functional groups .

Advanced: How can X-ray crystallography resolve structural ambiguities in halogenated aniline derivatives?

Answer:

Single-crystal X-ray diffraction (SCXRD) using SHELXL software :

- Crystal Growth : Slow evaporation of ethanol/hexane mixtures yields suitable crystals.

- Data Collection : High-resolution (<1.0 Å) data at low temperature (100 K) minimizes thermal motion artifacts.

- Refinement : Anisotropic displacement parameters for Br and F atoms clarify bond lengths and angles. For example, the C-Br bond length (1.89–1.92 Å) and C-F bond (1.35 Å) confirm substitution positions. Discrepancies between experimental and DFT-optimized geometries are analyzed using residual density maps .

Basic: What safety protocols are essential when handling this compound?

Answer:

- PPE : N95 respirators, nitrile gloves, and safety goggles to avoid inhalation/contact .

- Ventilation : Use fume hoods for synthesis and purification steps.

- Storage : In amber glass bottles under nitrogen at -20°C to prevent degradation.

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced: How can kinetic studies optimize reaction conditions for Suzuki-Miyaura coupling of this compound?

Answer:

- Catalyst Screening : Compare Pd(PPh), PdCl(dppf), and XPhos-Pd-G3 in DMF/HO or THF.

- Kinetic Profiling : Monitor reaction progress via HPLC to determine rate constants (k) and activation energy (E).

- Base Optimization : Test KCO, CsCO, and NaOtBu; CsCO often improves yields by stabilizing the palladium intermediate.

- Contradiction Resolution : If aryl boronic acids with electron-withdrawing groups underperform, switch to Miyaura borylation to generate more reactive boronate esters .

Basic: How does the electronic nature of substituents affect the acidity of the amine group in this compound?

Answer:

- Bromine increases acidity via inductive withdrawal, lowering the pK (estimated pK ~3.5–4.0).

- Fluorine exerts a weaker inductive effect, slightly reducing acidity compared to non-fluorinated analogs.

- N-Methylation : Further decreases acidity (pK ~4.5–5.0) by disrupting resonance stabilization of the conjugate acid.

Titration with HCl in ethanol/water (1:1) quantifies acidity experimentally .

Advanced: What strategies mitigate data contradictions between computational and experimental 19^{19}19F NMR chemical shifts?

Answer:

- Solvent Effects : Include implicit solvent models (e.g., PCM for DMSO) in DFT calculations.

- Relativistic Corrections : Apply ZORA Hamiltonian to account for fluorine’s high electronegativity.

- Dynamic Effects : Use molecular dynamics (MD) simulations to model conformational averaging.

Discrepancies >5 ppm may indicate unaccounted hydrogen bonding or aggregation states .

Basic: What are the common degradation pathways of this compound under ambient conditions?

Answer:

- Photodegradation : UV light induces C-Br bond cleavage, forming 5-fluoro-N-methylaniline.

- Hydrolysis : In humid environments, nucleophilic attack on the aromatic ring yields phenolic byproducts.

- Oxidation : Air exposure generates nitroso derivatives, detectable via GC-MS. Stability studies under accelerated conditions (40°C/75% RH) guide storage protocols .

Advanced: How can isotopic labeling (13^{13}13C, 15^{15}15N) elucidate metabolic pathways of this compound in biological systems?

Answer:

- Synthesis of Labeled Analog : Incorporate C at the methyl group via CHI alkylation.

- Tracing Studies : Administer to cell cultures and monitor metabolites using LC-HRMS.

- Mechanistic Insight : Identify demethylation or dehalogenation products to map enzymatic pathways. Contradictions between in vitro and in vivo data are resolved using cytochrome P450 inhibition assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.